![molecular formula C9H8ClNO5 B011282 Methyl 4-chloro-2-methoxy-5-nitrobenzoate CAS No. 109069-75-2](/img/structure/B11282.png)
Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Overview
Description
Scientific Research Applications
Nonlinear Optical Materials
Methyl 4-chloro-2-methoxy-5-nitrobenzoate: has been studied for its potential in creating nonlinear optical (NLO) materials. These materials are crucial for the development of optoelectronic devices due to their ability to alter the frequency of light. The compound’s structure, which allows for a strong delocalization of π-electrons, contributes to a high molecular polarizability and thus significant optical nonlinearity .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific properties. Its ester and nitro groups make it a versatile reagent for creating m-aryloxy phenols, which are essential in synthesizing bioactive natural products and conducting polymers .
Material Science
The compound’s thermal characteristics and stability make it suitable for material science applications. It can be used to improve the thermal stability and flame resistance of plastics, adhesives, and coatings, enhancing their performance and safety .
Mechanism of Action
Target of Action
It’s known that nitrobenzoates can interact with various biological targets depending on their specific chemical structure .
Mode of Action
It’s known that nitrobenzoates can undergo various chemical reactions, such as nucleophilic substitution and oxidation . The nitro group is a meta director, meaning it directs electrophilic aromatic substitution reactions to the meta position .
Biochemical Pathways
It’s known that nitrobenzoates can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24562 g/mol) and solid physical form suggest that its bioavailability may be influenced by these factors .
Result of Action
It’s known that the compound can undergo fluorodenitration to yield methyl 4-chloro-2-fluorobenzoate .
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-2-methoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry, room temperature environment . Additionally, its reactivity may be affected by the presence of other chemical species in the environment .
properties
IUPAC Name |
methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSVQVKAYOHSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595437 | |
Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
CAS RN |
109069-75-2 | |
Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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